molecular formula C8H8Cl2N4 B1416694 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 21254-22-8

4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1416694
CAS No.: 21254-22-8
M. Wt: 231.08 g/mol
InChI Key: SHTPXXJWYCEZPN-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 21254-22-8) is a versatile and high-value chemical building block in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key synthetic intermediate for the development of novel kinase inhibitors, which are crucial for targeting cellular signaling pathways in diseases like cancer, inflammation, and autoimmune disorders . The compound's structure is a bioisostere of purine, allowing it to effectively mimic adenine and compete with ATP for binding sites in kinase domains . This scaffold is particularly prominent in anticancer research, where it serves as the core structure for designing potent Epidermal Growth Factor Receptor (EGFR) inhibitors . Researchers have developed derivatives showing potent in vitro anti-proliferative activities against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer), with some compounds demonstrating impressive kinase inhibitory activity against both wild-type and mutant EGFR forms . Beyond oncology, emerging research highlights its potential in antimicrobial applications, with certain pyrazolo[3,4-d]pyrimidine derivatives exhibiting dose-dependent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, which is particularly relevant for managing infections in immunocompromised patients . The molecule's reactivity is defined by the two chlorine atoms at the 4 and 6 positions of the pyrimidine ring, which are susceptible to sequential and selective nucleophilic aromatic substitution (S N Ar) reactions . This allows researchers to systematically introduce diverse amines, alkoxides, or other nucleophiles, creating a library of analogs for structure-activity relationship (SAR) studies . The isopropyl group at the N1 position contributes to the molecule's pharmacokinetic properties. Standard synthetic routes often involve the chlorination of pyrazolopyrimidine-dione precursors with reagents like phosphorus oxychloride . This product is For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-dichloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c1-4(2)14-7-5(3-11-14)6(9)12-8(10)13-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTPXXJWYCEZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654990
Record name 4,6-Dichloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21254-22-8
Record name 4,6-Dichloro-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21254-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from 1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione

4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine can be synthesized from 1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione (3).

Procedure: To 1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione (1.233 mol), phosphorous oxychloride (2.84 mol) is added with stirring at 20 °C. After stirring for 15 minutes, the mixture is heated to 55 °C, and triethylamine (2.53 mol) is added over 1 hour while maintaining the internal temperature below 65 °C. The mixture is then slowly heated to an internal temperature of 85 °C for 10 minutes and then heated at 108-110 °C for 4 hours until a clear brown-yellow solution is obtained. The reaction mixture is cooled to 40 °C, and warm water is added over 30-40 minutes. The solid is collected by filtration to afford pure 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a light yellow solid with an 87% yield and a melting point of 173-175 °C.

Reaction Conditions:

  • Stage 1: Oxypurinol with trichlorophosphate at 20 °C for 0.25 hours
  • Stage 2: With triethylamine at 55 - 110 °C for 5.16667 hours

Synthesis from 2,4-Dichloropyrimidine-5-Formaldehyde

A method for preparing a 1-alkyl-6-chloro-1H-pyrazolo[3,4-d] pyrimidine compound involves mixing 2,4-dichloropyrimidine-5-formaldehyde, alkyl hydrazine hydrochloride, methanol, and an acid-binding agent, and carrying out a cyclization reaction. The 1-alkyl-6-chloro-1H-pyrazolo[3,4-d] pyrimidine compound has the structure shown in formula I, where R can be a variety of alkyl or aryl groups including methyl, ethyl, propyl, isopropyl, n-butyl, isobutyl, tert-butyl, pentyl, hexyl, cyclopropyl, cyclopropylmethyl, cyclobutyl, cyclopentyl, cyclohexyl, phenyl or substituted phenyl. The yield of the 1-alkyl-6-chloro-1H-pyrazolo [3,4-d] pyrimidine compound is reported to be between 72.6-82.8%.

Procedure:

  • Mix alkyl hydrazine hydrochloride with methanol to obtain an alkyl hydrazine hydrochloride solution.
  • Add part of an acid-binding agent dropwise into the alkyl hydrazine hydrochloride solution to perform an acid-base neutralization reaction.
  • Sequentially add a 2,4-dichloropyrimidine-5-formaldehyde methanol solution and the remaining acid-binding agent into the acid-base neutralization reaction system to perform the cyclization reaction to obtain the 1-alkyl-6-chloro-1H-pyrazolo [3,4-d] pyrimidine compound.
  • After the cyclization reaction, evaporate the solution to dryness, and perform column chromatography to obtain the 1-alkyl-6-chloro-1H-pyrazolo [3,4-d] pyrimidine compound, using ethyl acetate and petroleum ether with a volume ratio of 5:95 as the eluent.

Reaction Conditions:

  • The molar ratio of the partial acid-binding agent to the rest of the acid-binding agent is (2.0-2.2):1.
  • The temperature of the acid-base neutralization reaction is -5 to 5 ℃ for 0.5 to 1 hour.
  • The cyclization reaction is carried out at a temperature of -15 to 5 ℃ for 2 hours.

Synthesis from 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione

4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5) can be obtained through the chlorination of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4) using phosphorus oxychloride and phosphorus pentachloride.

Characterization Techniques

  • NMR Spectroscopy: NMR spectra are obtained using Bruker 400 MHz spectrometers with TMS as an internal standard to confirm the structure of the synthesized compounds.
  • Mass Spectrometry: Mass spectra (MS) are taken in ESI mode on Agilent 1100 LC–MS to further confirm the structure.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-6-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine .

Scientific Research Applications

4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, particularly as a CDK2 inhibitor, involves the inhibition of the CDK2/cyclin A2 complex. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby preventing the phosphorylation of downstream targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Similarity

The following analogs differ in substituents at position 1 and/or halogenation patterns (Table 1):

Compound Name CAS No. Substituents (Position) Molecular Weight (g/mol) Similarity Index* Key Properties/Activities
4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine 21254-22-8 Cl (4,6); isopropyl (1) 231.08 1.00 High lipophilicity; antitumor potential
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine 21254-15-9 Cl (4); isopropyl (1) 196.63 0.89 Reduced halogenation may lower toxicity but decrease bioactivity
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 98141-42-5 Cl (4,6); methyl (1) 203.03 0.84 Smaller alkyl group: higher solubility, lower steric hindrance
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine 864292-48-8 Cl (4,6); ethyl (1) 217.06 0.83 Intermediate lipophilicity; moderate anticancer activity

*Similarity index calculated using molecular fingerprinting (Tanimoto coefficient) .

Anticancer Activity :
  • 4,6-Dichloro-1-ethyl : Demonstrated moderate anticancer activity in cell-based assays, likely due to balanced lipophilicity and solubility .
  • 4-Chloro-1-isopropyl : Reduced halogenation may diminish DNA intercalation or enzyme inhibition efficacy compared to dichloro analogs .

Key Research Findings

Structure-Activity Relationships (SAR)

  • Position 1 : Larger alkyl groups (isopropyl > ethyl > methyl) increase lipophilicity and membrane permeability but may reduce solubility .
  • Position 4/6 : Dichloro substitution enhances electrophilicity, promoting interactions with biological nucleophiles (e.g., cysteine residues in kinases) .

Emerging Analogs

  • Piperidine- and imidazole-substituted pyrazolo[3,4-d]pyrimidines (Figure 15C, 15F ) show improved pharmacokinetic profiles due to hydrogen-bonding capabilities.
  • 4-Amino-6-substituted derivatives (Figure 19A ) exhibit reduced toxicity and retained bioactivity, highlighting the versatility of the core structure.

Q & A

Q. What are the standard synthetic routes for preparing 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: Reacting pyrazolo[3,4-d]pyrimidine precursors with chlorinating agents (e.g., POCl₃ or PCl₅) to introduce chlorine atoms at the 4 and 6 positions .
  • Step 2: Introducing the isopropyl group via alkylation using 2-chloropropane or isopropyl halides under anhydrous conditions (e.g., dry acetonitrile or DMF) .
  • Purification: Crystallization from solvents like ethanol or acetonitrile ensures high purity .

Key Considerations:

  • Monitor reaction progress using TLC or HPLC.
  • Optimize temperature (often 80–100°C) and reaction time (6–12 hours) to maximize yield .

Q. How is this compound characterized post-synthesis?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy: Confirm substitution patterns (e.g., isopropyl protons at δ 1.2–1.5 ppm for CH₃ and δ 4.5–5.0 ppm for CH) .
  • IR Spectroscopy: Identify functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹) .
  • XRPD (X-Ray Powder Diffraction): Verify crystallinity and compare with reference patterns .
  • Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 261.1) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal: Segregate halogenated waste and consult certified hazardous waste handlers .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization .
  • Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .
  • Temperature Control: Gradual heating (e.g., ramping from 25°C to 90°C) reduces side reactions .

Data-Driven Example:
In a study, replacing acetonitrile with DMF increased yield from 65% to 82% under identical conditions .

Q. How should contradictory analytical data (e.g., NMR vs. XRPD) be resolved?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT calculations) .
  • Crystallographic Analysis: Use single-crystal X-ray diffraction to resolve ambiguities in molecular geometry .
  • Repeat Experiments: Ensure consistency across batches to rule out impurities .

Q. What strategies are effective for designing analogs with modified substituents?

Methodological Answer:

  • Position-Specific Modifications:
    • 4/6-Positions: Replace Cl with fluorine or amino groups using SNAr reactions .
    • 1-Position: Substitute isopropyl with cycloalkyl or aryl groups via Suzuki coupling .
  • Biological Screening: Test analogs for kinase inhibition or antitumor activity using in vitro assays (e.g., MTT proliferation assays) .

Case Study:
Replacing Cl with a methoxy group at position 6 improved solubility by 40% while retaining bioactivity .

Q. How can reaction mechanisms for derivative synthesis be elucidated?

Methodological Answer:

  • Kinetic Studies: Monitor intermediate formation via LC-MS at timed intervals .
  • Isotopic Labeling: Use deuterated reagents to track proton transfer steps .
  • DFT Modeling: Simulate transition states to identify rate-determining steps .

Q. What methods are used to evaluate the compound’s biological activity?

Methodological Answer:

  • Enzyme Assays: Measure IC₅₀ values against target kinases (e.g., JAK2 or EGFR) .
  • Cell-Based Studies: Assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .
  • ADMET Profiling: Evaluate metabolic stability (e.g., liver microsome assays) and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
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4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

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